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molecular formula C14H15NO2 B2420320 Ethyl 1-naphthylaminoacetate CAS No. 107456-67-7

Ethyl 1-naphthylaminoacetate

Cat. No. B2420320
M. Wt: 229.279
InChI Key: GYKRDEBTTIDYEQ-UHFFFAOYSA-N
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Patent
US06384061B1

Procedure details

19.3 g(139 mmol) of potassium carbonate was added to 200 ml of dimethylformamide, and then the solution was heated to dissolve potassium carbonate. After cooling to room temperature, 8 ml(70 mmol) of ethyl bromoacetate and 10 g(70 mmol) of 1-naphthylamine were added to the solution, which was then stirred for 48 hours. DMF was removed under reduced pressure and ethyl acetate was added to the residue. The ethyl acetate layer was washed with water 4 times and saturated sodium chloride solution. Ethyl acetate was removed under reduced pressure, and then column chromatography was performed using a mixed solution(9:1) of hexane and ethyl acetate as an eluent to obtain 12 g of the title compound(Yield 75%, MW 229).
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.Br[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].[C:19]1([NH2:29])[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:22]=[CH:21][CH:20]=1>CCCCCC.C(OCC)(=O)C>[CH2:17]([O:16][C:14](=[O:15])[CH2:13][NH:29][C:19]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:22]=[CH:21][CH:20]=1)[CH3:18] |f:0.1.2|

Inputs

Step One
Name
Quantity
19.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
CUSTOM
Type
CUSTOM
Details
DMF was removed under reduced pressure and ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water 4 times and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
Ethyl acetate was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)OC(CNC1=CC=CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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